4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride
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Overview
Description
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride is a chemical compound with a unique structure that includes a pyrazole ring and a benzoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride typically involves the reaction of 4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the pyrazole ring can produce a pyrazolone derivative .
Scientific Research Applications
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is believed to be mediated through the modulation of glucose metabolism pathways . The compound may also interact with enzymes and receptors involved in inflammatory responses, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 1-(4-carboxyphenyl)-3-methyl-2-pyrazolin-5-one
- 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone
Uniqueness
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the benzoyl chloride group allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial processes .
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoyl chloride |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(15)14(13-7)9-4-2-8(3-5-9)11(12)16/h2-5H,6H2,1H3 |
InChI Key |
ARLPHJLQRBAHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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